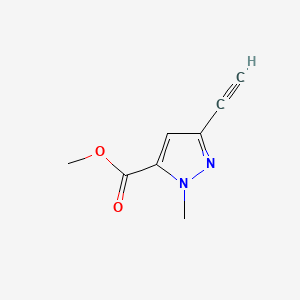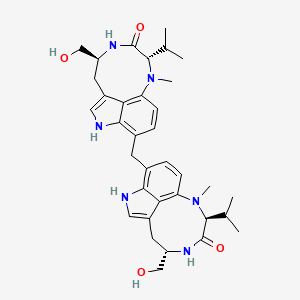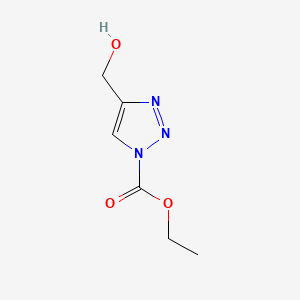![molecular formula C9H6N2O B566548 Isoxazolo[5,4-e]indolizine CAS No. 110799-54-7](/img/structure/B566548.png)
Isoxazolo[5,4-e]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[5,4-e]indolizine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of indolizines, which are known for their diverse biological activities and utility in various fields of research.
Méthodes De Préparation
The synthesis of Isoxazolo[5,4-e]indolizine typically involves cyclization reactions starting from pyridine or pyrrole scaffolds. One common method is the oxidative coupling of 2-alkylpyridines, which can be achieved using transition metal-catalyzed reactions . Another approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation . Industrial production methods often rely on these well-established synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Isoxazolo[5,4-e]indolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of various substituted derivatives. Major products formed from these reactions include functionalized indolizines and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an antimitotic agent, particularly in overcoming multidrug resistance in cancer cells . Its ability to inhibit tubulin polymerization makes it a valuable tool in cancer therapy. Additionally, this compound has been explored for its antimicrobial and antioxidant properties, further expanding its utility in biological research .
Mécanisme D'action
The mechanism of action of Isoxazolo[5,4-e]indolizine primarily involves the inhibition of tubulin polymerization, which disrupts the mitotic process in cancer cells . This leads to cell cycle arrest and apoptosis, making it an effective antimitotic agent. The compound targets the microtubule network within the cell, preventing the proper formation of the mitotic spindle and thereby inhibiting cell division.
Comparaison Avec Des Composés Similaires
Isoxazolo[5,4-e]indolizine can be compared to other indolizine derivatives, such as [1,2]oxazolo[5,4-e]isoindoles and oxazolo[3,2-a]pyridines . While these compounds share a similar core structure, this compound is unique in its specific arrangement of atoms and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to overcome multidrug resistance in cancer cells sets it apart from other related compounds, highlighting its potential as a therapeutic agent.
Propriétés
Numéro CAS |
110799-54-7 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 |
Nom IUPAC |
[1,2]oxazolo[5,4-e]indolizine |
InChI |
InChI=1S/C9H6N2O/c1-2-8-4-3-7-6-10-12-9(7)11(8)5-1/h1-6H |
Clé InChI |
BKTZVIWXGILJCL-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)C=CC3=C2ON=C3 |
Synonymes |
Isoxazolo[5,4-e]indolizine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)

![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)








